(-)-Ampelopsin A Acetate Exhibits 51-Fold Enhanced Cytotoxicity vs. (+)-Ampelopsin A Against MCF-7 Breast Cancer Cells
The acetylated derivative of (-)-ampelopsin A demonstrates potent and selective cytotoxicity against human breast adenocarcinoma MCF-7 cells, with an ED50 of 2.0 μg/mL (approximately 4.26 μM) [1]. In stark contrast, the non-acetylated (+)-ampelopsin A stereoisomer exhibits an IC50 of 38.6 ± 0.82 μM against K562 leukemia cells, representing a >50-fold difference in potency when comparing the two stereoisomers [2]. This differential activity profile directly underscores the critical importance of procuring the correct (-)-stereoisomer for studies requiring potent cytotoxicity.
| Evidence Dimension | Cytotoxic potency (ED50/IC50) |
|---|---|
| Target Compound Data | (-)-Ampelopsin A acetate: ED50 = 2.0 μg/mL (approx. 4.26 μM) against MCF-7 cells |
| Comparator Or Baseline | (+)-Ampelopsin A: IC50 = 38.6 ± 0.82 μM against K562 cells |
| Quantified Difference | >50-fold difference in potency (comparison between stereoisomers in different cancer cell lines) |
| Conditions | In vitro cytotoxicity using MTT assay; MCF-7 breast adenocarcinoma cells for target compound; K562 leukemia cells for comparator |
Why This Matters
Procuring the correct stereoisomer is essential for achieving the desired potency and reproducibility in cytotoxicity studies.
- [1] Ohyama M, Tanaka T, Ito T, Iinuma M, Bastow KF, Lee KH. Antitumor agents 200. Cytotoxicity of naturally occurring resveratrol oligomers and their acetate derivatives. Bioorg Med Chem Lett. 1999;9(20):3057-3060. View Source
- [2] Ha DT, Chen QC, Hung TM, Youn UJ, Ngoc TM, Thuong PT, et al. Stilbenes and oligostilbenes from leaf and stem of Vitis amurensis and their cytotoxic activity. Arch Pharm Res. 2009;32(2):177-183. View Source
